L-Isovaline,4-amino-4-oxo-,methyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can be compared with other similar compounds, such as:
L-Valine: A branched-chain amino acid with similar structural features but different functional groups.
L-Leucine: Another branched-chain amino acid with distinct biological roles.
L-Isoleucine: Shares structural similarities but has different chemical properties and applications.
The uniqueness of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C6H12N2O3 |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2R)-2,4-diamino-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,3-4(7)9)5(10)11-2/h3,8H2,1-2H3,(H2,7,9)/t6-/m1/s1 |
InChI-Schlüssel |
CTMNHIFTGPSQFP-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@](CC(=O)N)(C(=O)OC)N |
Kanonische SMILES |
CC(CC(=O)N)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.